molecular formula C23H26BrF3O2 B13727019 Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate

Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate

Cat. No.: B13727019
M. Wt: 471.3 g/mol
InChI Key: OSHXFLPIIDVOTF-UHFFFAOYSA-N
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Description

Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is a complex organic compound featuring a biphenyl core substituted with a brominated alkyl chain and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.

    Introduction of the Brominated Alkyl Chain: The brominated alkyl chain can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl bromide.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added through a radical trifluoromethylation reaction, often using reagents like trifluoromethyl iodide and a radical initiator.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the brominated alkyl chain, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen to form a non-brominated derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of non-brominated derivatives.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The brominated alkyl chain and trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4’-(methyl)-[1,1’-biphenyl]-3-yl)propanoate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Methyl 2-(6-(1-chloro-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The presence of both the brominated alkyl chain and the trifluoromethyl group in Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate makes it unique compared to its analogs

Properties

Molecular Formula

C23H26BrF3O2

Molecular Weight

471.3 g/mol

IUPAC Name

methyl 2-[4-(1-bromo-3,3-dimethylbutyl)-3-[4-(trifluoromethyl)phenyl]phenyl]propanoate

InChI

InChI=1S/C23H26BrF3O2/c1-14(21(28)29-5)16-8-11-18(20(24)13-22(2,3)4)19(12-16)15-6-9-17(10-7-15)23(25,26)27/h6-12,14,20H,13H2,1-5H3

InChI Key

OSHXFLPIIDVOTF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C(CC(C)(C)C)Br)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC

Origin of Product

United States

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